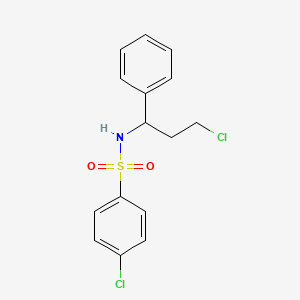

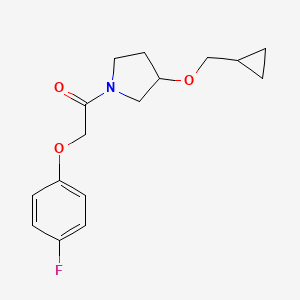

![molecular formula C18H18N4O2S2 B2705152 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone CAS No. 1797270-42-8](/img/structure/B2705152.png)

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with benzo[d]thiazol, piperidin, and pyridazin groups are often found in pharmaceuticals and dyes due to their unique chemical properties. They can exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects .

Synthesis Analysis

The synthesis of such compounds often involves reactions like condensation, cyclization, and substitution. For example, a benzo[d]thiazol group could be synthesized from an aniline and a thionyl chloride .Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including electrophilic substitution on the aromatic rings and nucleophilic substitution on the piperidin ring .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can depend on their exact structure. They might be solids or liquids at room temperature, and they could be soluble in various organic solvents. Their chemical reactivity can be influenced by the electron-donating or withdrawing effects of the functional groups .Scientific Research Applications

Synthesis and Biological Activity

Novel Thiazolopyridazinones Synthesis : A study presented the synthesis of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones, which were tested for their analgesic and anti-inflammatory activities. These compounds were characterized by spectroscopy and liquid chromatography–mass spectrometry, highlighting the diverse potential of thiazolopyridazinone derivatives in biological applications (Demchenko et al., 2015).

Antiviral Activity of Pyridine Derivatives : Another research focused on the synthesis of pyridine derivatives, including their reactions and antiviral activity evaluation. The study utilized various starting materials and reactions to produce heterocyclic compounds with potential antiviral properties (Attaby et al., 2006).

Palladium-Catalyzed Synthesis of Benzimidazothiazoles : Exploring the palladium-catalyzed carbonylative synthesis of functionalized benzimidazothiazoles, this research offers insights into the reactivity of certain benzoimidazole derivatives under oxidative aminocarbonylation conditions. The study demonstrates a method for converting these derivatives into dialkylacetamides through an oxidative aminocarbonylation/heterocyclization process (Veltri et al., 2016).

Electrochemical Synthesis of Arylthiobenzazoles : Investigating the electrochemical synthesis of new arylthiobenzazoles, this study highlights the electrochemical oxidation of specific ethanone derivatives in the presence of nucleophiles. It presents a mechanism for the oxidation process and subsequent reactions leading to diverse sulfur-containing heterocycles (Amani & Nematollahi, 2012).

Molecular Docking and Characterization

- Molecular Docking on Estrogen and Progesterone Receptors : Focusing on benzothiazolopyridine compounds, this study conducted molecular docking to predict the activity of synthesized ligands against estrogen and progesterone receptors, which are vital targets in breast cancer. The results suggest these compounds may interact favorably with the receptors, indicating potential applications in cancer treatment (Shirani et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S2/c23-17(12-25-18-20-14-4-1-2-5-15(14)26-18)22-10-7-13(8-11-22)24-16-6-3-9-19-21-16/h1-6,9,13H,7-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUJQWQDFWKGBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

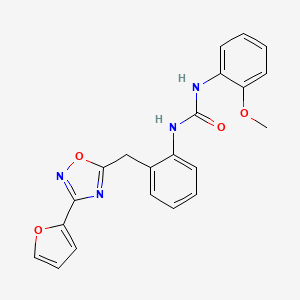

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2705070.png)

![2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione](/img/structure/B2705072.png)

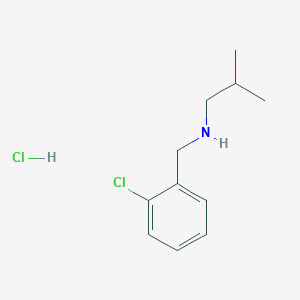

![3-[(4-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2705073.png)

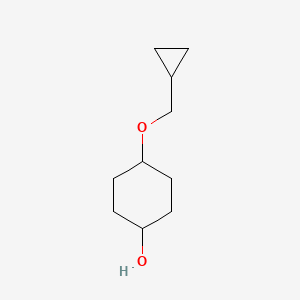

![N-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-phenoxyacetamide](/img/structure/B2705075.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2705076.png)

![2-ethoxy-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2705078.png)

![(E)-3-(5-(4-bromophenyl)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2705082.png)

![(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2705091.png)

![2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2705092.png)